2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound with significant implications in various scientific fields. Its structure consists of a phenylamino group, a thiazole ring, a pyrimidinyl piperazine, and an ethanone moiety, making it a multifunctional molecule with diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one, a multi-step synthetic route is often employed. The initial steps typically involve the preparation of key intermediates such as phenylamine, thiazole derivatives, and pyrimidinyl piperazine. These intermediates undergo various coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling, under controlled conditions to form the desired compound. Reaction conditions often include solvents like dimethylformamide, catalysts like palladium on carbon, and temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound typically involves scale-up of the laboratory synthesis with attention to reaction efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogenation of double bonds in the thiazole ring using catalysts like platinum or palladium.
Substitution: Nucleophilic substitution on the thiazole ring or piperazine moiety using halides or other nucleophiles.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, platinum.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted analogs, which can be further explored for different applications.
Scientific Research Applications
2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one finds applications across multiple fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential as an enzyme inhibitor or receptor agonist/antagonist.
Medicine: : Investigated for its pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Industry: : Utilized in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound often involves interaction with biological targets such as enzymes, receptors, or DNA. For instance, it may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor sites, modulating biological pathways. The molecular targets and pathways involved are usually determined through computational modeling, biochemical assays, and clinical studies.
Comparison with Similar Compounds
Compared to similar compounds, 2-[2-(phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one stands out due to its unique structural features which confer specific reactivity and biological activity. Similar compounds include:
2-[2-(Phenylamino)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one: : Similar in structure but with a pyridine ring.
2-[2-(Phenylamino)-1,3-thiazol-4-yl]-1-[4-(quinolin-2-yl)piperazin-1-yl]ethan-1-one: : Contains a quinoline ring, influencing its reactivity and applications.
These compounds share some reactivity patterns and applications but differ in specific interactions and effectiveness in various fields.
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Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-17(24-9-11-25(12-10-24)18-20-7-4-8-21-18)13-16-14-27-19(23-16)22-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZQERYRIXSFGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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